![molecular formula C15H27N3O3 B7914942 4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914942.png)
4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is notable for its unique structure, which includes a cyclopropyl group and a tert-butyl ester moiety, often making it an important subject of study in various fields such as medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can involve several steps:
Formation of the Cyclopropyl Group: : The cyclopropyl group can be introduced through a cyclopropanation reaction, typically utilizing reagents such as diazomethane in the presence of a catalyst.
Attachment of the Piperidine Ring: : The piperidine ring can be synthesized through a Mannich reaction, combining formaldehyde, an amine, and a ketone.
Formation of the Tert-butyl Ester: : The tert-butyl ester group can be introduced through an esterification reaction, typically involving tert-butanol and an acid catalyst.
Final Assembly: : The final compound can be obtained by coupling the previously synthesized intermediates using reagents like N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production often follows similar steps as laboratory synthesis but on a larger scale, with optimizations for yield, cost-efficiency, and safety. Techniques such as flow chemistry may be employed to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions, potentially forming amides or carboxylic acids.
Reduction: : Reduction reactions can lead to the formation of amines or alcohols from the corresponding carbonyl compounds.
Substitution: : Nucleophilic substitution reactions can replace the tert-butyl ester with other ester or amide functionalities.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: : Alkyl halides, Acid chlorides
Major Products:
Oxidation Products: : Carboxylic acids, Amides
Reduction Products: : Amines, Alcohols
Substitution Products: : Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across several domains:
Chemistry: : Utilized in synthetic organic chemistry for the development of novel compounds.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its potential therapeutic properties, including as a precursor or intermediate in drug synthesis.
Industry: : Used in the development of advanced materials and as a research chemical for various applications.
Wirkmechanismus
The mechanism of action of 4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interactions at the molecular level with specific biological targets. The cyclopropyl and piperidine moieties can enhance binding affinity to certain enzymes or receptors, modulating their activity.
Molecular Targets and Pathways:
Enzymes: : May inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: : Potential binding to receptor sites, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-(Piperidine-1-yl)-benzoic acid
Piperidine-1-carboxylic acid
Cyclopropylamine derivatives
These compounds may share the piperidine ring but differ in their additional functional groups, which can result in distinct chemical reactivities and biological activities.
There you have it—an exhaustive breakdown. Anything else you’d like to delve into or need clarification on?
Eigenschaften
IUPAC Name |
tert-butyl 4-[(2-aminoacetyl)-cyclopropylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-8-6-12(7-9-17)18(11-4-5-11)13(19)10-16/h11-12H,4-10,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTANVPPHUWFWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C2CC2)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
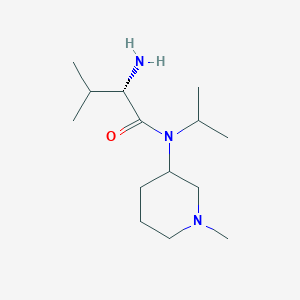
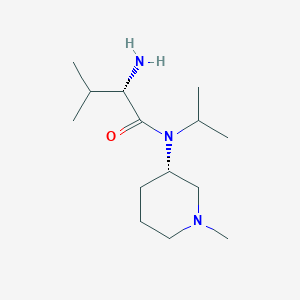
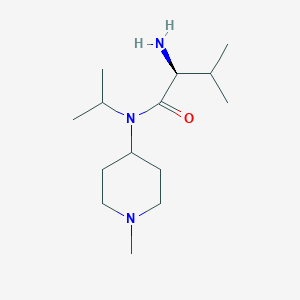
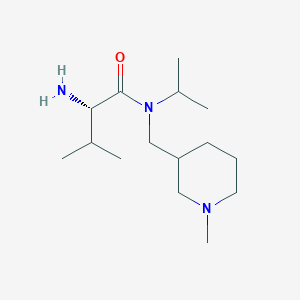
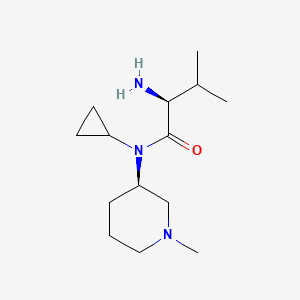
![3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914901.png)
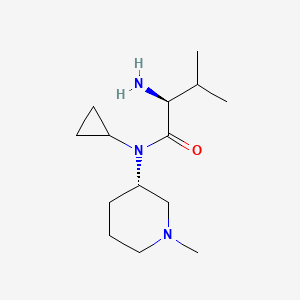
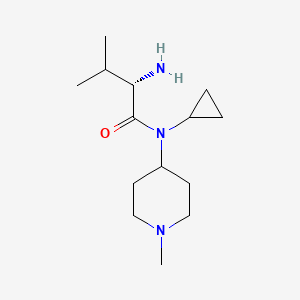
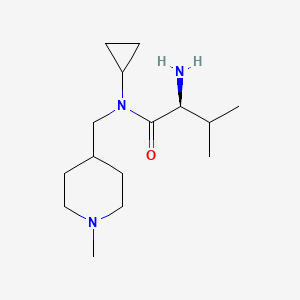
![2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914944.png)
![3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914952.png)
![4-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914959.png)
![[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7914966.png)
![[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7914967.png)
